Magl-IN-6
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Overview
Description
Magl-IN-6 is a compound that targets monoacylglycerol lipase, an enzyme involved in the degradation of 2-arachidonoylglycerol, a key endocannabinoid. This compound has garnered attention due to its potential therapeutic applications in treating various neurological and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-6 involves multiple steps, including the formation of a core scaffold followed by functional group modifications. The synthetic route typically starts with the preparation of a piperidine or azetidine scaffold, which is then functionalized with various substituents to enhance its inhibitory activity against monoacylglycerol lipase .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-throughput screening and liquid chromatography/mass spectrometry to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magl-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Magl-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the endocannabinoid system and its role in various physiological processes.
Biology: Helps in understanding the metabolic pathways involving monoacylglycerol lipase.
Industry: Used in the development of diagnostic imaging tools and high-throughput screening methods.
Mechanism of Action
Magl-IN-6 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol and reducing the release of arachidonic acid. This modulation of the endocannabinoid system has various therapeutic implications, including neuroprotection and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroisopropyl alcohol carbamates
- Glycol carbamates
- Azetidone triazole ureas
- Benzisothiazolinone
- Salicylketoxime
- Piperidine
- Pyrrolidone
- Azetidinyl amides
Uniqueness
Magl-IN-6 stands out due to its high selectivity and potency in inhibiting monoacylglycerol lipase. Its unique scaffold and functional group modifications provide it with superior pharmacokinetic properties and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C24H19F3N4O |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(7S)-2,7-dimethyl-3-(3,4,5-trifluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridin-6-yl]-quinolin-6-ylmethanone |
InChI |
InChI=1S/C24H19F3N4O/c1-13-22-17(23(30(2)29-22)16-11-18(25)21(27)19(26)12-16)7-9-31(13)24(32)15-5-6-20-14(10-15)4-3-8-28-20/h3-6,8,10-13H,7,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
PCEFOSSMUXUVLH-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |
Canonical SMILES |
CC1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |
Origin of Product |
United States |
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